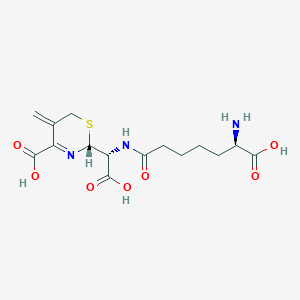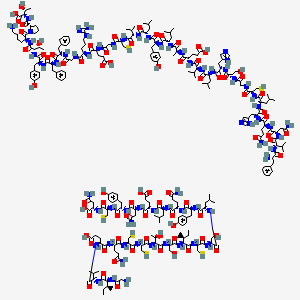
Ciprofloxacin+dexamethasone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofloxacin and dexamethasone is a combination medication that includes ciprofloxacin, a synthetic broad-spectrum antibacterial agent, and dexamethasone, an anti-inflammatory corticosteroid. This combination is primarily used in the form of ear drops to treat infections such as acute otitis media and acute otitis externa . Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis, while dexamethasone helps reduce inflammation associated with bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ciprofloxacin is synthesized through a multi-step process starting from 2,4-dichloro-5-fluoroacetophenone. The key steps involve cyclization, fluorination, and piperazine substitution . Dexamethasone is synthesized from prednisolone through a series of reactions including fluorination and hydroxylation .
Industrial Production Methods
In industrial settings, ciprofloxacin and dexamethasone are produced using high-performance liquid chromatography (HPLC) for simultaneous determination and quality control . The production involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ciprofloxacin and dexamethasone undergo various chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized to form quinolone derivatives.
Reduction: Dexamethasone can undergo reduction reactions to form its corresponding alcohol derivatives.
Substitution: Both compounds can participate in substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
Oxidation: Quinolone derivatives from ciprofloxacin.
Reduction: Alcohol derivatives from dexamethasone.
Substitution: Halogenated and alkylated derivatives of both compounds.
Applications De Recherche Scientifique
Ciprofloxacin and dexamethasone have extensive applications in scientific research:
Mécanisme D'action
Ciprofloxacin
Ciprofloxacin functions as a bactericide by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death .
Dexamethasone
Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and mediators . This reduces inflammation and immune responses associated with bacterial infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neomycin/Polymyxin B/Hydrocortisone: Another combination used for otic infections, but with different antibacterial and anti-inflammatory agents.
Ofloxacin: A fluoroquinolone antibiotic similar to ciprofloxacin but used alone without a corticosteroid.
Prednisolone: A corticosteroid similar to dexamethasone but with different potency and pharmacokinetics.
Uniqueness
Ciprofloxacin and dexamethasone combination is unique due to its dual action of antibacterial and anti-inflammatory effects, providing comprehensive treatment for bacterial infections with associated inflammation . This combination has shown superior efficacy in reducing pain and inflammation compared to other similar compounds .
Propriétés
Formule moléculaire |
C39H47F2N3O8 |
|---|---|
Poids moléculaire |
723.8 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5.C17H18FN3O3/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;7-10,19H,1-6H2,(H,23,24) |
Clé InChI |
NTRHYMXQWWPZDD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-Imidazo[1,2-d][1,2,4]thiadiazol-3-yl-n-(6-{[(2-nitrophenyl)sulfonyl]amino}hexyl)glycine](/img/structure/B10832213.png)
![2-[2-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B10832223.png)
![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;(3S)-3-[[2-[(3S)-3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B10832225.png)

![10-[2-(Dimethylamino)ethylamino]-10-oxodecanoic acid](/img/structure/B10832227.png)







